4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
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Overview
Description
4-{[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLENE]AMINO}-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)BENZENESULFONAMIDE is a complex organic compound that features a combination of aromatic rings, a thiadiazole ring, and a sulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLENE]AMINO}-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)BENZENESULFONAMIDE typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine.
Condensation Reaction: The final step involves the condensation of the brominated phenyl compound with the thiadiazole derivative in the presence of a suitable catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of high-purity reagents. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLENE]AMINO}-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The nitro group on the thiadiazole ring can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLENE]AMINO}-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLENE]AMINO}-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)BENZENESULFONAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-METHYL-N-(PROP-2-YN-1-YL)BENZENESULFONAMIDE: Similar in structure but lacks the thiadiazole ring.
5-(4-CHLOROPHENYL)-1,3,4-THIADIAZOLE: Contains a thiadiazole ring but differs in the substituents on the phenyl ring.
Uniqueness
4-{[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLENE]AMINO}-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)BENZENESULFONAMIDE is unique due to the combination of its brominated phenyl ring, thiadiazole ring, and sulfonamide group, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C17H15BrN4O3S2 |
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Molecular Weight |
467.4 g/mol |
IUPAC Name |
4-[(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H15BrN4O3S2/c1-2-16-20-21-17(26-16)22-27(24,25)14-6-4-13(5-7-14)19-10-11-9-12(18)3-8-15(11)23/h3-10,23H,2H2,1H3,(H,21,22) |
InChI Key |
LGLJDHWYPWISJD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
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